Limited Public Comparative Assay Data for CAS 926190-29-6
A comprehensive search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) for 1-(1,3-benzoxazol-2-yl)-3-methyl-1H-pyrazol-5-amine (CAS 926190-29-6) did not locate any peer-reviewed study featuring direct, head-to-head quantitative comparisons against close structural analogs. While the broader oxazolyl-pyrazole scaffold is claimed in kinase inhibitor patents, the specific compound is not characterized as a final bioactive agent with reported IC50, Ki, or selectivity data against defined comparators [1]. Existing vendor technical datasheets provide purity specifications (e.g., ≥95% or NLT 98%) and basic spectral data (NMR, HPLC, LC-MS) but do not offer comparative performance metrics .
| Evidence Dimension | Head-to-head biological or physicochemical comparison |
|---|---|
| Target Compound Data | No public comparative assay data found |
| Comparator Or Baseline | Closest analogs (e.g., 1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-amine) lack direct comparative studies with this compound |
| Quantified Difference | Not available |
| Conditions | Systematic literature review for in vitro kinase assays, antimicrobial screens, and ADME profiling |
Why This Matters
The absence of public comparative data means procurement decisions must currently rely on supplier-provided purity and spectroscopic certificates rather than on verified performance differentiation over analogs.
- [1] Berta, D., Felder, E., Vulpetti, A., & Villa, M. (2004). Oxazolyl-pyrazole derivatives as kinase inhibitors. U.S. Patent Application No. US20040180881 A1. Filed April 15, 2004. View Source
